4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro-
CAS No.: 644973-64-8
Cat. No.: VC16883406
Molecular Formula: C15H11BrO2
Molecular Weight: 303.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 644973-64-8 |
|---|---|
| Molecular Formula | C15H11BrO2 |
| Molecular Weight | 303.15 g/mol |
| IUPAC Name | 2-(2-bromophenyl)-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C15H11BrO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,15H,9H2 |
| Standard InChI Key | XBJCSFWSBKCPOL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzopyranone core, where the pyran ring is partially saturated at the 2,3-positions. The 2-bromophenyl group is attached at the 2-position of the dihydropyran ring, introducing steric and electronic effects that influence reactivity. The bromine atom enhances the compound's lipophilicity, potentially improving membrane permeability in biological systems.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.15 g/mol |
| IUPAC Name | 2-(2-Bromophenyl)-2,3-dihydrochromen-4-one |
| Canonical SMILES | C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3Br |
The structural similarity to 4H-1-benzopyran-4-one (CAS: 491-37-2) , a well-characterized compound, provides a basis for inferring properties such as solubility and stability. For instance, the parent benzopyranone exhibits moderate polarity due to its ketone group, suggesting that the brominated derivative may display altered solubility profiles in organic solvents.
Synthesis and Modification
Synthetic Pathways
While explicit details for synthesizing 2-(2-bromophenyl)-2,3-dihydro-4H-1-benzopyran-4-one are scarce, general strategies for benzopyranone derivatives involve cyclocondensation reactions. A plausible route includes:
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Friedel-Crafts Acylation: Reacting a bromophenyl-substituted precursor with a cyclic ketone under acidic conditions to form the benzopyran skeleton.
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Halogenation: Introducing bromine via electrophilic aromatic substitution or metal-catalyzed coupling reactions.
Industrial Considerations
Large-scale production likely employs continuous flow reactors to optimize yield and purity. Automated systems ensure precise control over reaction parameters, critical for maintaining batch consistency .
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor in synthesizing complex molecules, including fluorescent dyes and pharmaceutical candidates. Its bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).
Material Science
Benzopyran derivatives are explored as organic semiconductors due to their conjugated π-systems. Bromination may tune electronic properties for optoelectronic applications .
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